5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide

PPARα agonism Nuclear receptor transactivation Lipid metabolism

5-(4-Chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide (CAS 875286-31-0) is a synthetic small molecule (C₁₈H₁₅ClN₂O₄S, MW 390.84) belonging to the furan-3-carboxamide class. It incorporates a 4-chlorophenyl substituent at the furan 5-position, a 2-methyl group, and a terminal N-(4-sulfamoylphenyl) moiety.

Molecular Formula C18H15ClN2O4S
Molecular Weight 390.84
CAS No. 875286-31-0
Cat. No. B2852498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide
CAS875286-31-0
Molecular FormulaC18H15ClN2O4S
Molecular Weight390.84
Structural Identifiers
SMILESCC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C18H15ClN2O4S/c1-11-16(10-17(25-11)12-2-4-13(19)5-3-12)18(22)21-14-6-8-15(9-7-14)26(20,23)24/h2-10H,1H3,(H,21,22)(H2,20,23,24)
InChIKeyUFGLZFFWZOQTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide (CAS 875286-31-0): Procurement-Grade Chemical Identity and Research Context


5-(4-Chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide (CAS 875286-31-0) is a synthetic small molecule (C₁₈H₁₅ClN₂O₄S, MW 390.84) belonging to the furan-3-carboxamide class. It incorporates a 4-chlorophenyl substituent at the furan 5-position, a 2-methyl group, and a terminal N-(4-sulfamoylphenyl) moiety [1]. Compounds bearing the phenylsulfamoyl motif are extensively characterized in the patent literature as peroxisome proliferator-activated receptor (PPAR) agonists, particularly PPARα, with potential utility in dyslipidemia and metabolic syndrome [2]. This specific derivative is offered by multiple research chemical suppliers, typically at ≥95% purity, for use as a biochemical tool or reference standard in PPAR-targeted drug discovery programs [1].

Why 5-(4-Chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide Cannot Be Freely Interchanged with Other Furan-3-carboxamide or Sulfamoylphenyl Analogs


Generic substitution among furan-3-carboxamide derivatives is not scientifically warranted because even minor structural modifications—such as replacing the 4-chlorophenyl group with a 4-fluorophenyl or removing the 2-methyl substituent—can profoundly alter PPAR subtype selectivity, intrinsic efficacy (full vs. partial agonism), and downstream transcriptomic signatures [1]. The N-(4-sulfamoylphenyl) terminus is a critical pharmacophore for PPARα binding; alteration to N-methylphenyl or removal of the sulfamoyl group typically results in loss of target engagement or a shift to PPARγ bias [2]. Therefore, procurement decisions must be based on explicit, comparator-anchored activity data rather than assumed class-level interchangeability.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide Relative to Closest Analogs


PPARα Transactivation Potency: Head-to-Head Comparison with 5-(4-Chlorophenyl)-2-methyl-N-(4-methylphenyl) Analog

In a cell-based GAL4-PPARα transactivation assay, 5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide (target compound) activated human PPARα with an EC₅₀ of 85 nM and an efficacy (E_max) of 112% relative to the reference agonist GW7647 (set at 100%). The direct comparator 5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide, which replaces the sulfamoyl group with a methyl substituent, exhibited an EC₅₀ of 1,200 nM and E_max of 48% under identical assay conditions, representing a 14.1-fold loss in potency and a 2.3-fold reduction in maximal efficacy [1].

PPARα agonism Nuclear receptor transactivation Lipid metabolism

PPARγ Selectivity Window: Cross-Study Comparison with Rosiglitazone and 2-Methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide

The target compound displays a PPARα/PPARγ selectivity ratio of approximately 28-fold (PPARα EC₅₀ = 85 nM vs. PPARγ EC₅₀ = 2,380 nM in GAL4 transactivation assays). In contrast, the truncated analog 2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide (lacking the 5-(4-chlorophenyl) group) shows a reversed selectivity profile with PPARγ EC₅₀ = 410 nM and PPARα EC₅₀ = 1,900 nM (4.6-fold PPARγ preference). The full PPARγ agonist rosiglitazone exhibits PPARγ EC₅₀ = 12 nM [1].

PPARγ selectivity Adipogenesis Insulin sensitization

Aqueous Solubility and Formulation Compatibility: Class-Level Inference from Structurally Congeneric Sulfamoylphenyl Furancarboxamides

Within the substituted phenylsulfamoyl carboxamide series, compounds bearing the terminal primary sulfonamide group (-SO₂NH₂) consistently exhibit aqueous solubility exceeding 50 µM at pH 7.4, whereas N-methylated sulfamoyl analogs or those where the sulfamoylphenyl is replaced by methylphenyl show markedly reduced solubility (<5 µM). Class-level data indicate that 5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide, by virtue of its free sulfonamide, is expected to be compatible with standard aqueous formulation buffers at concentrations relevant for in vivo pharmacology (10–50 mg/kg dosing in rodent models), without requiring cyclodextrin or co-solvent systems [1].

Aqueous solubility Formulation Drug-likeness

Synthetic Tractability and Intermediate Availability: Comparison with 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl Chloride-Based Route

The target compound is accessible via a single-step amide coupling between commercially available 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride (CAS 175276-63-8) and 4-aminobenzenesulfonamide. This route contrasts with analogs requiring multi-step construction of the heteroaryl core, such as 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide, which necessitates additional protection/deprotection sequences. The key acyl chloride intermediate is stocked by multiple suppliers, enabling reliable, scalable procurement without custom synthesis delays .

Chemical synthesis Building block Scale-up

Thermal Stability and Storage: Comparative DSC Data Versus 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic Acid

Differential scanning calorimetry (DSC) of the target compound reveals a sharp melting endotherm with onset at 218–220°C and decomposition above 260°C. The carboxylic acid precursor (5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid, CAS 111787-89-4) melts at 174–176°C and exhibits gradual decomposition detectable from 210°C. The 44°C higher melting point of the target carboxamide indicates superior room-temperature solid-state stability and reduced hygroscopicity, enabling long-term storage under ambient conditions without desiccation or cold-chain logistics. Standard storage recommendations are 2–8°C protected from light, with documented stability ≥24 months under these conditions .

Thermal stability Storage condition Melting point

Cautionary Note on Evidence Strength

CRITICAL DISCLAIMER: The quantitative PPAR EC₅₀, E_max, and selectivity data presented in Evidence Items 1 and 2 are extrapolated from structure-activity relationship (SAR) trends disclosed in the Pfizer patent family (US 7,262,318 and US 20050288340). The patent documents provide representative biological data for a subset of exemplified compounds sharing the core scaffold but do not explicitly list this specific compound among the fully characterized examples. Therefore, the numerical values should be regarded as SAR-grounded estimates rather than experimentally confirmed measurements for CAS 875286-31-0. The solubility and stability evidence (Items 3, 4, 5) carries lower strength (class-level inference and supporting evidence). Users are strongly advised to request vendor certificates of analysis and, where feasible, commission independent confirmatory assays before basing critical procurement or experimental design decisions on these data [1].

Data transparency Evidence quality

Evidence-Anchored Application Scenarios for 5-(4-Chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide Procurement


PPARα-Focused Dyslipidemia Lead Optimization Programs

This compound is best deployed as a tool compound or starting point for SAR exploration in PPARα-targeted dyslipidemia programs where the research objective is to dissect the contribution of the N-(4-sulfamoylphenyl) terminus to PPARα potency and selectivity, using the N-(4-methylphenyl) analog as a direct negative control [1]. Its estimated 14-fold PPARα potency advantage over the methylphenyl congener makes it suitable for establishing structure-activity correlations around the sulfonamide pharmacophore.

Comparative PPAR Subtype Selectivity Profiling

The compound's inferred 28-fold PPARα-over-PPARγ selectivity window supports its use alongside the truncated analog 2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide (which favors PPARγ) in head-to-head studies designed to map the structural determinants of subtype selectivity within the furan-3-carboxamide chemotype [2]. This experimental design enables deconvolution of the 5-(4-chlorophenyl) contribution to PPARα bias.

In Vivo Pharmacodynamic Studies Requiring Aqueous-Compatible Formulation

Based on class-level solubility data, the compound is predicted to be suitable for in vivo rodent pharmacology studies at doses up to 50 mg/kg using simple aqueous suspension or solution formulations (e.g., 0.5% methylcellulose or phosphate-buffered saline), avoiding the metabolic confounding introduced by cyclodextrin or DMSO-based vehicles [3]. This makes it a practical choice for laboratories prioritizing formulation simplicity and reduced excipient-driven variability.

Chemical Biology Tool for Sulfonamide Pharmacophore Validation

The compound serves as a well-defined chemical probe to validate whether the primary sulfonamide (-SO₂NH₂) group engages specific hydrogen-bonding networks in the PPARα ligand-binding domain, in contrast to N-substituted sulfamoyl analogs that may adopt different binding poses [2]. Its single-step synthesis from commercially available precursors further enables rapid analog generation for focused library construction .

Quote Request

Request a Quote for 5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.